molecular formula C10H12F7NO3 B11115508 N-(2,2,3,3,4,4,4-heptafluorobutanoyl)leucine

N-(2,2,3,3,4,4,4-heptafluorobutanoyl)leucine

Cat. No.: B11115508
M. Wt: 327.20 g/mol
InChI Key: XOMHVLOQFFOXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid is a fluorinated organic compound. The presence of multiple fluorine atoms imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid typically involves the reaction of heptafluorobutyric acid with an appropriate amine under controlled conditions. The reaction is often carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid is unique due to its specific combination of fluorine atoms and the amino acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C10H12F7NO3

Molecular Weight

327.20 g/mol

IUPAC Name

2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C10H12F7NO3/c1-4(2)3-5(6(19)20)18-7(21)8(11,12)9(13,14)10(15,16)17/h4-5H,3H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

XOMHVLOQFFOXKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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